molecular formula C10H13NO B3025475 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 14006-84-9

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B3025475
CAS RN: 14006-84-9
M. Wt: 163.22 g/mol
InChI Key: JDGYEXNYVFNDIZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-one . These compounds are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .


Synthesis Analysis

The synthesis of such molecules can be achieved through three main synthetic approaches . These include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .


Molecular Structure Analysis

The molecular formula of 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is C10H13NO . The structure includes a cyclohexene moiety and an indole derivative .


Chemical Reactions Analysis

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .

Scientific Research Applications

Chemical Structure Analysis

  • Structural Characterization : The compound has been involved in studies for structural determination. For example, Noland et al. (1996) conducted research to determine the structures of compounds obtained from the acid-catalyzed condensation of indole with acetone, which includes 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (Noland et al., 1996).

Crystallography and Polymorphism

  • Polymorphic Forms : Choudhury et al. (2006) elucidated centric and non-centric polymorphic pairs of a biologically active indole derivative, highlighting the role of C-H⋯O hydrogen bonding and C-H⋯π interactions in distinct packing features (Choudhury et al., 2006).

Computational Chemistry

  • Tautomerism Studies : Medina et al. (2006) performed computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, establishing the most stable tautomers, which aligns with experimental data (Medina et al., 2006).

Synthesis and Organic Chemistry

  • Synthesis of Pyrrole Derivatives : Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives from 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, highlighting the use of 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one in complex organic syntheses (Maity & Pramanik, 2013).

Molecular Interaction Studies

  • Intermolecular Interactions : Choudhury et al. (2004) investigated the intermolecular interactions in substituted 4-ketotetrahydroindoles, contributing to understanding the stabilization of structures through C-H⋯O and C-H⋯π interactions (Choudhury et al., 2004).

Catalysis and Reaction Mechanisms

  • Platinum-Catalyzed Cyclization : Liu et al. (2004) explored the platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins, contributing to organic synthesis methods and catalysis research (Liu et al., 2004).

Stereochemistry and Enantioselective Synthesis

  • Enantioselective Synthesis : Caliskan and Ersez (2015) achieved the enantioselective synthesis of optically active indole derivatives, demonstrating the compound's utility in chiral synthesis processes (Caliskan & Ersez, 2015).

properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGYEXNYVFNDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497218
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

CAS RN

14006-84-9
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
E Abele, R Abele, E Lukevics - Chemistry of Heterocyclic Compounds, 2004 - Springer
Data on the production methods and reactions of pyrrole aldoximes and ketoximes and their derivatives are reviewed. The synthesis of new heterocycles from the pyrrole oximes is …
Number of citations: 45 link.springer.com

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